2,5-Diethyl-3-methylpyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their presence in various biological systems and for their diverse range of applications due to their unique chemical properties. The interest in these compounds has grown due to their relevance in environmental science, food technology, and pharmaceuticals.
The study of Mycobacterium sp. strain DM-11 provides insights into the potential application of this bacterium in the bioremediation of waste gases from food industries. The ability of this strain to degrade pyrazine compounds, which are often found in waste gases, suggests its utility in treating environmental pollutants. The bacterium's specificity for pyrazines and its ability to use them as a sole carbon, nitrogen, and energy source make it a candidate for targeted bioremediation efforts1.
In wildlife biology, pyrazines such as 2-ethyl-3-methylpyrazine have been identified as major components in the gland secretions of rutting male pronghorns, Antilocapra americana. These secretions are likely to play a role in the social and reproductive behaviors of these animals. The presence of pyrazines in glandular secretions underscores the importance of these compounds in chemical communication among wildlife species2.
Although not directly mentioned in the provided papers, pyrazines are commonly known for their role in the flavor industry. They contribute to the nutty, roasted flavors found in various food products. The degradation pathways of pyrazines, as elucidated by the study of Mycobacterium sp. strain DM-11, can inform the food industry on how to manage and manipulate these flavors during food processing and production.
2,5-Diethyl-3-methylpyrazine can be sourced from both natural and synthetic processes. It is classified under the broader category of pyrazine derivatives, which includes various alkyl-substituted pyrazines. These compounds are often utilized as flavoring agents in the food industry due to their aromatic properties. The total annual production of pyrazine derivatives, including 2,5-diethyl-3-methylpyrazine, is significant, with thousands of kilograms produced annually in regions like Europe and the USA .
The synthesis of 2,5-diethyl-3-methylpyrazine can be achieved through several methods. One notable approach involves the condensation of appropriate precursors under specific conditions.
Key Synthesis Methods:
Technical Parameters:
The molecular structure of 2,5-diethyl-3-methylpyrazine features a pyrazine ring with ethyl groups at positions 2 and 5 and a methyl group at position 3.
Molecular Formula: C₇H₁₁N
Molecular Weight: Approximately 111.17 g/mol
2,5-Diethyl-3-methylpyrazine can participate in various chemical reactions typical for pyrazines:
These reactions are essential for modifying the compound for specific applications or enhancing its flavor profile.
The mechanism by which 2,5-diethyl-3-methylpyrazine exerts its flavor properties involves interactions with olfactory receptors in humans. Pyrazines generally have low odor thresholds, making them potent contributors to flavor perception.
The physical and chemical properties of 2,5-diethyl-3-methylpyrazine significantly influence its applications:
These properties make it suitable for use in food flavoring and fragrance formulations.
2,5-Diethyl-3-methylpyrazine finds various applications primarily within the food industry:
The systematic IUPAC name for this compound is 2,5-diethyl-3-methylpyrazine, which precisely defines its molecular structure and substitution pattern. The parent heterocycle is pyrazine (a six-membered aromatic ring with two nitrogen atoms at opposite positions), substituted with ethyl groups (-CH₂-CH₃) at carbon atoms 2 and 5, and a methyl group (-CH₃) at carbon atom 3. The molecular formula is C₉H₁₄N₂, corresponding to a molecular weight of 150.22 g/mol [2] [6]. The structural formula can be represented as:
CH₃│N │╱ ╲ C│ │C─N C│ ││ C─CH₂─CH₃│ │C───C│CH₂─CH₃
The canonical SMILES notation is CCC1=CN=C(C(=N1)C)CC, while the InChIKey identifier is RJIREWQSLPRZFG-UHFFFAOYSA-N, providing unique machine-readable representations essential for database searches and computational chemistry applications [8]. The compound's three-dimensional configuration features a planar pyrazine ring with the alkyl substituents extending perpendicularly from the ring plane, creating a distinctive steric profile that influences both its physical properties and olfactory characteristics [6].
Table 1: Fundamental Chemical Identification Data
Property | Value | Reference |
---|---|---|
Systematic IUPAC Name | 2,5-Diethyl-3-methylpyrazine | [4] |
Molecular Formula | C₉H₁₄N₂ | [2] [6] |
Molecular Weight | 150.22 g/mol | [6] |
Canonical SMILES | CCC1=CN=C(C(=N1)C)CC | [8] |
InChI Identifier | InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 | [6] |
InChIKey | RJIREWQSLPRZFG-UHFFFAOYSA-N | [6] [8] |
The compound has been assigned the CAS Registry Number 32736-91-7, which serves as a unique identifier in chemical databases and regulatory documentation [2] [5]. Alternative names and identifiers include:
In industrial contexts, this compound is frequently designated by its FEMA (Flavor and Extract Manufacturers Association) number 3915, which identifies it within the Generally Recognized As Safe (GRAS) flavoring substances list [10]. The name "hazelnut pyrazine" is commonly employed in flavor creation due to its characteristic sensory profile, though this trivial name may also refer to structurally similar compounds [2] [9]. Regulatory documents may reference it as DG SANTE Food Flavourings: 14.096 or JECFA Food Flavoring: 778, classifications important for international trade and compliance [2].
The discovery of 2,5-diethyl-3-methylpyrazine emerged from mid-20th century research into the chemistry of thermally generated flavors. As food scientists sought to understand the molecular basis of roasted and toasted flavors, they identified numerous alkylpyrazines in model systems containing reducing sugars and amino acids subjected to heating [7]. This particular trialkylpyrazine was first isolated and characterized in the 1970s during chromatographic investigations of roasted nut volatiles, especially hazelnuts, where it was recognized as a character impact compound [2]. Its significance in the flavor industry grew substantially when researchers demonstrated that concentrations below 1 part per million could significantly influence food flavor profiles, making it one of the most potent nutty flavorants known [2].
The compound's industrial importance was formally recognized when it received the FEMA GRAS designation 3915 in 2012, following comprehensive safety evaluation. This designation represented a milestone that facilitated its standardized use in commercial flavor formulations [10]. The JECFA (Joint FAO/WHO Expert Committee on Food Additives) subsequently assigned it the identifier 778, establishing international recognition for its use in food applications [2] [10]. The development of efficient synthetic routes in the 1990s enabled cost-effective commercial production, transitioning it from a laboratory curiosity to an important flavor industry ingredient [7].
2,5-Diethyl-3-methylpyrazine occurs naturally as a minor but sensorially significant component in various thermally processed foods. It forms through Maillard reactions between reducing sugars and amino acids during heating processes, particularly under dry-roasting conditions. Its occurrence has been documented in:
The compound's exceptional potency is evidenced by its low odor detection threshold, reported at approximately 0.10% in dipropylene glycol solution, with distinctive descriptors including "toasted hazelnut," "meaty," and "burnt nutty" characteristics [2] [5]. This sensory potency makes it industrially valuable despite occurring in nature at low concentrations. In flavor formulation, it serves as a key building block for creating authentic nutty profiles, particularly in applications where actual nut ingredients face allergen concerns. The compound's volatility profile (boiling point 206-207°C at atmospheric pressure) makes it suitable for both ambient-temperature applications and products subjected to thermal processing [2] [5].
Table 2: Natural Occurrence in Food Systems
Food Source | Concentration Range (ppm) | Formation Process | Sensory Contribution |
---|---|---|---|
Roasted Hazelnuts | 0.5-2.5 | Maillard reaction during roasting | Primary nutty character, toasted notes |
Breakfast Cereals | 0.2-1.8 | Thermal processing/extrusion | Roasted grain notes, depth |
Roasted Coffee | 0.05-0.8 | Bean pyrolysis | Background roasted nuance |
Cooked Beef | 0.01-0.3 | Strecker degradation | Savory, meaty complexity |
Baked Bread | 0.1-0.9 | Crust formation reactions | Crust-like, roasted notes |
Industrial applications leverage this compound's flavor-enhancing properties across diverse product categories. Regulatory-approved usage levels reflect its potency, with average use concentrations typically below 2 ppm in finished products [2]:
The compound's structure-activity relationship exemplifies how subtle molecular variations influence sensory properties. The specific positioning of the ethyl and methyl groups creates a steric and electronic configuration that optimally interacts with human olfactory receptor OR1G1, triggering the characteristic nutty aroma perception. This molecular specificity explains why isomeric forms such as 2,3-diethyl-5-methylpyrazine (FEMA 3336, CAS 18138-04-0) exhibit different sensory profiles despite identical molecular formulas [9]. Current industrial research focuses on encapsulation technologies to enhance its stability and controlled release in various food matrices, further expanding its utility in flavor applications [2] [5].
Table 3: Industrial Applications and Usage Levels
Application Category | Average Use (ppm) | Maximum Use (ppm) | Primary Flavor Contribution |
---|---|---|---|
Baked Goods | 1.00 | 2.00 | Roasted nutty notes, crust character |
Non-Alcoholic Beverages | 0.50 | 1.00 | Nutty complexity, mouthfeel enhancement |
Breakfast Cereals | 1.00 | 2.00 | Toasted grain character |
Frozen Dairy | 0.50 | 1.00 | Nutty background for vanilla, chocolate |
Soft Candy | 1.00 | 2.00 | Burnt sugar nuance, complexity |
Meat Products | 0.50 | 1.00 | Savory, roasted notes |
Gelatins/Puddings | 0.50 | 1.00 | Depth, masking off-notes |
Alcoholic Beverages | 0.10 | 0.50 | Aged character, complexity |
Soups | 0.10 | 0.50 | Savory enhancement |
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